![molecular formula C9H8ClFN4 B1491596 [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247396-07-1](/img/structure/B1491596.png)
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CFMT) is a triazole derivative with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. CFMT has been extensively studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been used as a starting material in the synthesis of a variety of other compounds, including drugs, pesticides, and other industrial chemicals.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism : A compound related to "[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" demonstrated effectiveness as a neurokinin-1 (NK1) receptor antagonist, which could be significant in the treatment of emesis and depression (Harrison et al., 2001).
Structural Characterization : Another study focused on the structural characterization of similar compounds, emphasizing their crystalline forms and potential applications in various fields (Kariuki et al., 2021).
Synthesis and Antimicrobial Activity : Synthesis of novel compounds with a structural similarity to "[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" and their antimicrobial properties have been explored. Such research is crucial for developing new antimicrobial agents (Nagamani et al., 2018).
Antioxidant Properties : The antioxidant capacity of triazole-containing compounds, including those structurally related to the compound , has been investigated. This research contributes to understanding the potential health benefits and applications of these compounds in oxidative stress-related conditions (Hadjipavlou-Litina et al., 2022).
Serotonin Receptor Agonism : Research on derivatives of this compound has shown potential as serotonin 5-HT1A receptor-biased agonists. This is particularly relevant in the context of developing new antidepressant drugs (Sniecikowska et al., 2019).
properties
IUPAC Name |
[1-(4-chloro-2-fluorophenyl)triazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFVARIEHMXIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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